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Abstract
Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of the A

Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17. These cell

surface proteases, often referred to as sheddases, are key regulators of diverse cellular

processes, including cell proliferation, adhesion, and signaling, through the proteolytic release

of the extracellular domains of various transmembrane proteins. Overexpression and

hyperactivity of ADAM10 and ADAM17 have been implicated in the pathogenesis and

progression of numerous malignancies. By inhibiting these sheddases, Aderbasib disrupts

critical oncogenic signaling pathways, demonstrating promising antineoplastic activity in a

range of preclinical models and clinical investigations. This technical guide provides an in-depth

overview of the mechanism of action, preclinical efficacy, and clinical evaluation of Aderbasib,

presenting key data in a structured format to facilitate further research and development.

Introduction
The ADAM family of metalloproteinases plays a crucial role in regulating the tumor

microenvironment and driving cancer progression.[1] ADAM10 and ADAM17, in particular, are

responsible for the ectodomain shedding of a wide array of substrates, including growth factor

precursors, cytokines, and their receptors.[1][2] This shedding process can convert membrane-

tethered inactive precursors into soluble, active signaling molecules, thereby promoting tumor

growth, angiogenesis, and metastasis.
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Key substrates of ADAM10 and ADAM17 with implications in oncology include:

Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 is a primary sheddase for

EGFR ligands such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, while

ADAM10 processes other EGFR ligands.[3][4] The release of these ligands leads to the

autocrine and paracrine activation of EGFR signaling pathways, which are well-established

drivers of cell proliferation and survival in many cancers.

HER2/neu (ERBB2): The extracellular domain (ECD) of the HER2 receptor can be shed by

ADAM10, generating a constitutively active p95HER2 fragment that has been associated

with resistance to HER2-targeted therapies like trastuzumab.[5]

Notch Signaling Pathway Components: ADAM10 is critical for the cleavage and activation of

the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1).[3] The Notch signaling pathway

is involved in cell fate decisions, and its dysregulation is implicated in various cancers.

Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme

(TACE) and is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active

form, a key inflammatory cytokine with complex roles in cancer.[3]

Aderbasib, a hydroxamate-based inhibitor, is a potent, low-nanomolar inhibitor of both

ADAM10 and ADAM17.[2][6] Its mechanism of action is centered on the blockade of this

enzymatic activity, thereby preventing the release of these critical signaling molecules and

inhibiting tumor cell proliferation.[2]

Mechanism of Action
Aderbasib exerts its antineoplastic effects by competitively inhibiting the catalytic activity of

ADAM10 and ADAM17. This inhibition prevents the shedding of the extracellular domains of

key transmembrane proteins involved in oncogenesis. The primary consequences of this

inhibition include:

Inhibition of EGFR/HER Pathway Activation: By blocking the release of EGFR ligands and

the shedding of the HER2 ECD, Aderbasib can lead to a more complete shutdown of the

EGFR/HER signaling cascades compared to therapies targeting a single receptor.[4]
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Modulation of Notch Signaling: Inhibition of ADAM10 by Aderbasib can disrupt Notch

signaling, which may be beneficial in cancers where this pathway is aberrantly activated.[3]

The following diagram illustrates the core mechanism of action of Aderbasib.

Cell Membrane Extracellular Space

Downstream Signaling

ADAM10/17

Pro-EGFR Ligands

HER2 Receptor

Pro-Notch

Soluble EGFR
Ligands

Shedding

Soluble HER2 ECDShedding

Soluble NotchShedding

Aderbasib Inhibits
Tumor Cell
Proliferation

Promotes

Promotes

Click to download full resolution via product page

Figure 1: Mechanism of Action of Aderbasib.

Preclinical Antineoplastic Activity
Aderbasib has demonstrated significant antitumor activity in various preclinical cancer models.

In Vitro Potency
Aderbasib is a potent, low-nanomolar inhibitor of ADAM10 and ADAM17. While specific IC50

values for Aderbasib are not publicly available in the reviewed literature, a similar dual

ADAM10/17 inhibitor, GW280264X, has reported IC50 values of 11.5 nM for ADAM10 and 8.0

nM for ADAM17, providing a reference for the expected potency range.[6]

In Vivo Efficacy
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In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice,

Aderbasib demonstrated robust inhibition of tumor growth.[2]

Experimental Protocol:

Animal Model: NSG mice.

Cell Line: SU-pcGBM2 pediatric glioblastoma cells.

Treatment: Aderbasib administered via intraperitoneal injection at a dose of 50 mg/kg, 5

days per week for 2 weeks, starting four weeks after tumor cell implantation.[2]

Formulation: Aderbasib was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, and

48% water.[2]

Results:

Model Treatment Outcome

SU-pcGBM2 Xenograft Aderbasib (50 mg/kg, i.p.)
Robustly inhibited tumor

growth.[2]

In a HER2+ breast cancer xenograft model using BT474-SC1 cells, Aderbasib in combination

with the tyrosine kinase inhibitor lapatinib showed significant antitumor activity.[7][8]

Experimental Protocol:

Animal Model: Mice bearing BT474-SC1 xenografts.

Treatment: Aderbasib at a dose of 30 mg/kg/day in combination with lapatinib.[7][8]

Results:

Model Treatment Outcome

BT474-SC1 Xenograft
Aderbasib (30 mg/kg/day) +

Lapatinib

Complete prevention of the

increase in mean tumor

volume.[7][8]
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The following diagram illustrates a general workflow for preclinical evaluation of Aderbasib.
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Figure 2: General Preclinical Experimental Workflow.

Clinical Evaluation
Aderbasib has been evaluated in clinical trials for solid tumors, with a focus on HER2-positive

breast cancer and pediatric high-grade gliomas.
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Phase I/II Trial in HER2-Positive Metastatic Breast
Cancer (NCT00820560)
A single-arm, open-label, dose-escalation trial evaluated Aderbasib in combination with

trastuzumab in women with HER2-positive metastatic breast cancer who were naïve to

chemotherapy for metastatic disease.[5]

Study Design:

Patient Population: Women with HER2+ metastatic breast cancer.

Treatment: Aderbasib (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab

administered every 3 weeks.[5]

Endpoints: Safety, clinical response, and pharmacodynamic markers including plasma HER2

ECD levels.[5]

Key Findings:

Dose of Aderbasib
Pharmacodynamic
Effect (HER2 ECD)

Overall Response
Rate (ORR) -
Evaluable Patients

ORR in Patients
with Plasma Levels
> IC50 (320 nM) for
ECD Reduction

300 mg BID
~80% mean inhibition

of circulating levels
40% (6/15) 55% (6/11)

The study suggested that by inhibiting HER2 shedding, Aderbasib may enhance the clinical

efficacy of trastuzumab, particularly in patients with tumors expressing the p95HER2 fragment.

[5] The combination was reported to be generally well-tolerated; however, the development of

Aderbasib for breast cancer was halted in 2011 due to contradictory findings in further

research.[9] A significant adverse event noted in Phase I trials of Aderbasib monotherapy was

deep venous thrombosis.[10]

Phase I Trial in Pediatric High-Grade Gliomas
(NCT04295759)
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A Phase I clinical trial is currently evaluating Aderbasib in children with recurrent or

progressive high-grade gliomas.[10]

Study Design:

Patient Population: Children (≥ 3 to ≤ 21 years of age) with recurrent/progressive high-grade

gliomas.

Treatment: Aderbasib starting at a dose of 120 mg/m²/dose BID.

Primary Objective: To determine the maximum tolerated dose and recommended Phase 2

dose of Aderbasib in this patient population.

Preclinical studies supporting this trial showed that Aderbasib penetrates brain tissue and

inhibits the growth of patient-derived pediatric high-grade gliomas.[10] Results from this

ongoing trial are not yet available.

The logical relationship for the clinical investigation of Aderbasib is depicted below.

Strong Preclinical Rationale:
- Inhibition of ADAM10/17

- Antitumor activity in relevant models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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